2,5-Dichlorothiophene-3-sulfonamide

Catalog No.
S719435
CAS No.
53595-68-9
M.F
C4H3Cl2NO2S2
M. Wt
232.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichlorothiophene-3-sulfonamide

CAS Number

53595-68-9

Product Name

2,5-Dichlorothiophene-3-sulfonamide

IUPAC Name

2,5-dichlorothiophene-3-sulfonamide

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

InChI

InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)

InChI Key

BUQKISCVZMIFEF-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1S(=O)(=O)N)Cl)Cl

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Cl)Cl

The exact mass of the compound 2,5-Dichlorothiophene-3-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichlorothiophene-3-sulfonamide (CAS 53595-68-9) is a highly specialized, di-halogenated heteroaromatic building block widely procured for the synthesis of advanced therapeutics and complex agrochemicals. Featuring a thiophene core substituted with two electron-withdrawing chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position, this compound exhibits a uniquely tuned pKa and steric profile. In procurement contexts, it is prioritized over simpler thiophenes for its role as a direct precursor in metal-free sulfonylurea synthesis, a potent pharmacophore in carbonic anhydrase (CA) inhibitors, and a critical intermediate for S100A9 antagonists. Its stability as a free sulfonamide makes it highly processable for direct N-arylation and cross-coupling workflows without the moisture-sensitivity issues associated with its sulfonyl chloride counterpart [1].

Substituting 2,5-dichlorothiophene-3-sulfonamide with unsubstituted thiophene-3-sulfonamide or mono-chlorinated analogs fundamentally alters both the synthetic processability and the downstream biological efficacy of the resulting molecules. The dual chlorine substitutions exert a strong inductive effect that lowers the pKa of the sulfonamide nitrogen, enhancing its reactivity in metal-free coupling reactions with amides. Furthermore, in medicinal chemistry, the specific 2,5-dichloro-3-sulfonamide substitution pattern is geometrically essential for fitting into the narrow hydrophobic pockets of metalloenzymes and the S100A9 protein interface. Utilizing a generic mono-chloro or unsubstituted analog results in significant off-target binding, reduced intermediate yields during ring-closure steps, and a failure to achieve the required electrostatic interactions in structure-activity relationship (SAR) optimizations [1].

Enhanced Metalloenzyme Affinity via Di-Halogenation

In comparative evaluations of thiophene-based sulfonamides as carbonic anhydrase (CA) inhibitors, the 2,5-dichloro substitution pattern demonstrates superior binding kinetics compared to unsubstituted baselines. The 2,5-dichlorothiophene-3-sulfonamide core achieves highly potent inhibition of the hCA II isoenzyme, with inhibition constants (Ki) reaching approximately 25.7 nM. This represents a significant enhancement in binding affinity driven by the optimal electrostatic and non-electrostatic interactions provided by the 2,5-dichloro geometry within the enzyme's active site [1].

Evidence DimensionhCA II Inhibition Constant (Ki)
Target Compound Data~25.7 nM
Comparator Or BaselineGeneric thiophene sulfonamides (typically lower affinity / >100 nM)
Quantified DifferenceNanomolar potency achieved via optimal active-site fit
ConditionsPurified human erythrocyte hCA II assay

Procuring the 2,5-dichloro derivative is critical for medicinal chemistry programs requiring nanomolar potency against carbonic anhydrase targets.

High-Yield Compatibility in Metal-Free Sulfonylurea Synthesis

2,5-Dichlorothiophene-3-sulfonamide serves as an exceptionally efficient substrate in modern, sustainable metal-free syntheses of pharmaceutically relevant sulfonylureas. When reacted directly with amides in green solvents like dimethyl carbonate (DMC) at room temperature, it yields the target sulfonylureas in high yields (up to 76%). This direct coupling bypasses the need for toxic phosgene, chloroformates, or transition-metal catalysts, a processability advantage directly linked to the tuned nucleophilicity of the di-chlorinated sulfonamide [1].

Evidence DimensionReaction Yield in Metal-Free Direct Coupling
Target Compound Data76% yield
Comparator Or BaselineTraditional synthesis using sulfonyl isocyanates or metal-catalyzed routes
Quantified DifferenceElimination of metal catalysts and phosgene while maintaining >75% yield
ConditionsRoom temperature direct coupling in DMC

Allows process chemists to scale sulfonylurea synthesis using greener, safer, and more cost-effective metal-free workflows.

Essential Structural Motif for S100A9 Inhibitor Assembly

In the development of novel N-(heteroaryl)-sulfonamide derivatives targeting the pro-inflammatory protein S100A9, the 2,5-dichlorothiophene-3-sulfonamide building block is strictly required to achieve the active pharmacophore. When coupled with functionalized pyridines, the resulting 2,5-dichloro-substituted compounds successfully block S100A9 interactions with TLR4 and RAGE receptors. Substitution with alternative thiophene isomers fails to replicate the precise steric bulk necessary to disrupt the S100A9 tumor microenvironment and inflammatory signaling pathways [1].

Evidence DimensionS100A9 Receptor Blockade Efficacy
Target Compound DataActive disruption of S100A9/TLR4/RAGE interactions
Comparator Or BaselineAlternative thiophene isomers (sterically mismatched)
Quantified DifferenceEnables functional antagonism of S100A9
ConditionsIn vitro receptor interaction assays for inflammatory disease models

Buyers developing targeted autoimmune or acute myocardial inflammation therapies must use this specific isomer to ensure correct target engagement.

Optimized Cytotoxicity in Cancer Cell Line Models

Comparative in-vitro investigations of sulfonamide moieties demonstrate that 2,5-dichlorothiophene-3-sulfonamide possesses distinct and potent intrinsic anticancer properties. Against standard cancer cell lines, this specific compound achieved a 50% growth inhibition (GI50) of approximately 4.62 µM in MDA-MB231 cells and 7.13 µM in MCF-7 cells. The presence of the dual chlorine atoms significantly enhances the molecule's chemical softness and minor-groove DNA binding capabilities compared to non-halogenated sulfonamides [1].

Evidence DimensionGrowth Inhibition (GI50) in MDA-MB231 cells
Target Compound Data4.62 µM
Comparator Or BaselineNon-halogenated sulfonamides (e.g., N-ethyl toluene-4-sulfonamide)
Quantified DifferenceLow micromolar GI50 achieved via enhanced non-electrostatic binding
ConditionsIn-vitro MDA-MB231 cell viability assays

Provides a validated, highly active starting point for oncology drug discovery programs focused on minor-groove binding or metalloenzyme inhibition.

Synthesis of Carbonic Anhydrase Inhibitors

Ideal for medicinal chemistry programs requiring a potent, di-halogenated sulfonamide core to achieve nanomolar inhibition of hCA I and II isoenzymes for glaucoma or oncology applications[1].

Development of S100A9 Antagonists

The necessary building block for synthesizing N-(heteroaryl)-sulfonamides used in preclinical models of acute myocardial inflammation, rheumatoid arthritis, and neurodegenerative diseases[2].

Green Chemistry Sulfonylurea Production

Highly suited for industrial process chemists looking to synthesize complex sulfonylureas via metal-free, phosgene-free direct coupling of sulfonamides with amides in green solvents[3].

AMPA Receptor Potentiator Scaffolds

Crucial starting material for the multi-step synthesis of thieno-1,2,4-thiadiazine 1,1-dioxides, where the 2,5-dichloro substitution ensures proper ring closure and stability of the final neurological drug candidate [4].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

53595-68-9

Wikipedia

2,5-Dichlorothiophene-3-sulfonamide

Dates

Last modified: 08-15-2023

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